molecular formula C14H11BrN4O B2986885 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide CAS No. 1396802-59-7

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide

Cat. No.: B2986885
CAS No.: 1396802-59-7
M. Wt: 331.173
InChI Key: IJUAKKRPJLBYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. This compound features a hybrid architecture, incorporating a nicotinamide scaffold linked to a pyrazolo[1,5-a]pyridine moiety via a methylene bridge, and is further functionalized with a bromine atom. The pyrazolo[1,5-a]pyridine framework is a privileged structure in the design of protein kinase inhibitors . Kinases are key regulators in cellular signaling and are prominent therapeutic targets in oncology, making this heterocyclic system a valuable template for developing novel anticancer agents . The presence of the nicotinamide group suggests potential research directions related to cellular metabolism. Nicotinamide is a precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD+), which is central to energy metabolism, DNA repair, and cellular defense systems . Researchers are investigating compounds that influence NAD+ pathways for a range of applications. The bromine substituent offers a versatile synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, enabling exploration of structure-activity relationships (SAR). This compound is supplied for research purposes such as screening in biological assays, investigating mechanisms of action, and serving as a building block in the synthesis of more complex molecules. This product is strictly for laboratory research and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-12-5-10(6-16-9-12)14(20)17-7-11-8-18-19-4-2-1-3-13(11)19/h1-6,8-9H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUAKKRPJLBYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide typically involves multi-step reactions. One common approach is the condensation of 5-bromo-3-chloropyridine with pyrazole derivatives under basic conditions to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. Specific pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s nicotinamide core (pyridine-3-carboxamide) distinguishes it from pyrazolo[1,5-a]pyrimidine-based analogs, such as 5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153) (MW: 456.08 g/mol, C₂₄H₁₉BrN₅) . Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in sedative-hypnotics (e.g., Zolpidem) and kinase inhibitors due to their planar structure and hydrogen-bonding capacity .

Substituent Effects

  • Halogen Substituents: The 5-bromo group in the target compound contrasts with iodine in 5-(4-iodophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (126b) (MW: 428.04 g/mol, C₁₈H₁₅IN₅) .
  • Pyridinylmethyl Linkers : Both the target compound and 153 feature a pyridin-3-ylmethyl group, which may facilitate π-π stacking or metal coordination in biological systems .

Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Target Compound Nicotinamide 372.22 Bromine, Amide ~2.1
153 Pyrazolo-pyrimidine 456.08 Bromine, Biphenyl ~3.8
126b Pyrazolo-pyrimidine 428.04 Iodine, Pyridinylmethyl ~3.5

*LogP estimated using fragment-based methods. The target compound’s amide group likely lowers hydrophobicity, enhancing aqueous solubility compared to 153 and 126b .

Key Research Findings

  • Structural Insights : X-ray crystallography of pyrazolo[1,5-a]pyrimidines reveals that hydrophobic substituents (e.g., biphenyl in 153 ) enhance binding affinity, while polar groups improve solubility .
  • Synthetic Flexibility : One-pot syntheses () and microwave-assisted reactions () enable rapid diversification of pyrazole-based scaffolds, a strategy applicable to the target compound’s derivatives.

Biological Activity

5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C18H14BrN5
  • Molecular Weight : Approximately 380.241 g/mol
  • IUPAC Name : 3-bromo-5-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities .

Research indicates that this compound acts primarily as a protein kinase inhibitor , which plays a crucial role in cell signaling pathways. By inhibiting specific kinases, this compound can modulate cell cycle progression and apoptosis .

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound exhibits significant inhibitory effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Modulation of Enzyme Activity : It has been shown to affect the activity of enzymes involved in metabolic pathways, particularly those related to the metabolism of steroids .

Anticancer Activity

Studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, it has been reported to have an IC50 value of 0.126μM0.126\mu M against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong inhibitory activity compared to non-cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Reference
AnticancerMDA-MB-2310.126
AntiproliferativeNon-cancerous MCF10A2.38
Enzyme Inhibition11β-HSD1Not specified

Safety and Toxicology

Toxicological studies indicate that the compound does not exhibit acute toxicity at high doses (up to 2000mg/kg2000mg/kg) in animal models . This safety profile is crucial for its potential therapeutic applications.

Case Studies

Recent studies have illustrated the efficacy of this compound in vivo. For instance, in a mouse model of lung metastasis, treatment with this compound resulted in a significant reduction in metastatic nodules when administered over a period of 30 days .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, pyrazolo[1,5-a]pyridine intermediates can be prepared via cyclization of precursors under reflux conditions with polar aprotic solvents like DMF. Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). Recrystallization (e.g., from ethanol/DMF mixtures) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1680 cm1^{-1}) .
  • NMR : 1H^1H-NMR confirms proton environments (e.g., pyridine ring protons at δ 6.8–8.5 ppm), while 13C^{13}C-NMR verifies carbon frameworks .
  • MS : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. What purification methods are effective for intermediates in the synthesis?

  • Methodological Answer : Recrystallization using solvents like ethanol, DMF, or acetic acid is common. Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves complex mixtures. Purity is confirmed via melting point analysis and HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the pyrazolo[1,5-a]pyridine moiety?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity in substitution reactions .
  • Catalyst screening : Bases like K2_2CO3_3 or NaH improve coupling efficiency .
  • Temperature control : Reflux conditions (80–120°C) balance reactivity and side-product minimization .

Q. What strategies address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Docking refinement : Adjust force fields to account for bromine’s steric effects and electronic contributions .
  • In vitro validation : Use enzyme inhibition assays (e.g., IC50_{50} measurements) to cross-validate computational binding affinities .
  • SAR analysis : Systematically modify substituents (e.g., bromine position) to test theoretical models .

Q. How to design structure-activity relationship (SAR) studies for brominated nicotinamide derivatives targeting specific enzymes?

  • Methodological Answer :

  • Core modifications : Compare activity of 5-bromo vs. 6-bromo derivatives to assess positional effects .
  • Substituent variation : Introduce methyl, trifluoromethyl, or amino groups to the pyrazolo-pyridine core and measure enzyme inhibition (e.g., kinase assays) .
  • Biological assays : Use in vitro cytotoxicity screens (e.g., MTT assay) and selectivity profiling against related enzymes .

Q. What analytical approaches resolve conflicting data from different characterization methods?

  • Methodological Answer :

  • Cross-validation : Combine 1H^1H-NMR integration with HPLC purity data to resolve discrepancies in compound ratios .
  • X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures of key intermediates .
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to clarify complex MS fragmentation patterns .

Q. How to validate the selectivity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Panel screening : Test against a broad panel of enzymes (e.g., kinases, proteases) to identify off-target effects .
  • Competitive binding assays : Use fluorescent probes (e.g., ATP analogs) to quantify binding site competition .
  • Mutagenesis studies : Engineer enzyme active-site mutations to confirm critical interactions with the bromine substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.